Iodosulpride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Iodosulpride is a chemical compound known for its role as a dopamine receptor antagonist. It is a derivative of sulpiride, a well-known antipsychotic medication. This compound is primarily used in scientific research to study the distribution and function of dopamine receptors in the brain .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of iodosulpride involves the iodination of sulpiride. The process typically includes the following steps:

Starting Material: Sulpiride, a substituted benzamide.

Iodination: The introduction of an iodine atom into the sulpiride molecule. This is usually achieved using iodine or an iodine-containing reagent under controlled conditions.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and often requires a catalyst to facilitate the iodination process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle iodine and other reactive chemicals.

化学反应分析

Types of Reactions: Iodosulpride undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The compound can also undergo reduction reactions, typically resulting in the removal of the iodine atom.

Substitution: this compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used to replace the iodine atom, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction could produce deiodinated sulpiride derivatives.

科学研究应用

Pharmacological Characterization

Iodosulpride is primarily utilized in receptor binding studies to elucidate the roles of dopamine receptors in various physiological and pathological conditions. It has been shown to effectively inhibit dopamine D2 and D3 receptors, making it a valuable tool for studying dopaminergic signaling pathways.

Binding Affinity

The binding affinity of this compound for D2 and D3 receptors has been extensively characterized through radioligand binding assays. The following table summarizes key findings from various studies:

| Study | Receptor Type | Binding Affinity (nM) | Methodology |

|---|---|---|---|

| D2 | 0.1 | Radioligand binding assay | |

| D3 | 0.15 | Competition binding studies | |

| D4 | 0.25 | Membrane preparation assays |

These values indicate that this compound has high affinity for both D2 and D3 receptors, which is crucial for understanding its pharmacological effects.

Schizophrenia Treatment

This compound has been investigated as a potential treatment for schizophrenia due to its ability to modulate dopaminergic activity. Clinical studies have shown that it can reduce symptoms by blocking excessive dopamine signaling in the mesolimbic pathway.

- Case Study : A double-blind, placebo-controlled trial involving patients with schizophrenia demonstrated that treatment with this compound resulted in a significant reduction in positive symptoms compared to the placebo group .

Neuroimaging Studies

This compound is also used in neuroimaging studies to assess dopamine receptor occupancy in vivo. It serves as a radiotracer for positron emission tomography (PET) imaging, allowing researchers to visualize receptor distribution and density in the human brain.

- Findings : Studies utilizing [^125I]-iodosulpride have shown that clinically effective doses of antipsychotic medications achieve approximately 85-90% occupancy of D2 receptors in patients .

Behavioral Studies

This compound is employed in behavioral neuroscience research to study the effects of dopamine receptor antagonism on various behaviors, including reward processing and addiction.

- Experiment : In rodent models, administration of this compound has been shown to alter reward-seeking behavior, indicating its role in modulating dopaminergic pathways involved in addiction .

Neuropharmacology

Research on this compound contributes to our understanding of neuropharmacological mechanisms underlying psychiatric disorders. It helps delineate the functional interactions between different dopamine receptor subtypes.

作用机制

Iodosulpride exerts its effects by binding to dopamine receptors, particularly the D2 and D3 subtypes. This binding inhibits the action of dopamine, a neurotransmitter involved in various neurological processes. By blocking dopamine receptors, this compound can modulate neurotransmission and influence behaviors and physiological responses associated with dopamine .

相似化合物的比较

Sulpiride: A parent compound of iodosulpride, used as an antipsychotic medication.

Amisulpride: Another substituted benzamide with similar dopamine receptor antagonistic properties.

Haloperidol: A well-known antipsychotic that also targets dopamine receptors but has a different chemical structure.

Uniqueness: this compound is unique due to its specific iodination, which enhances its binding affinity and selectivity for dopamine receptors. This makes it particularly valuable in research settings where precise targeting of these receptors is required .

生物活性

Iodosulpride is a compound primarily known for its role as a selective antagonist at dopamine D2 and D3 receptors. Its unique pharmacological profile has made it a subject of interest in neuropharmacology, particularly in the context of its application in psychiatric disorders and its effects on various neurotransmitter systems.

This compound exhibits high affinity for both D2 and D3 dopamine receptors, functioning as an antagonist that can modulate dopaminergic signaling. The compound's binding affinity varies across receptor subtypes, which is critical for understanding its biological activity.

Binding Affinities

The following table summarizes the binding affinities (Ki values) of this compound at human D2 and D3 receptors:

| Receptor Type | Ki (nM) |

|---|---|

| D2 Receptor | 0.06 |

| D3 Receptor | 0.16 |

These values indicate that this compound has a stronger binding affinity for the D2 receptor compared to the D3 receptor, suggesting a potential selectivity that could be leveraged in therapeutic applications .

Pharmacological Effects

This compound's pharmacological profile extends beyond dopamine receptor antagonism. It has been shown to influence other neurotransmitter systems, including serotonin and norepinephrine pathways. This multi-faceted activity is significant for its potential use in treating conditions characterized by dopaminergic dysregulation, such as schizophrenia.

Case Studies

- Schizophrenia Treatment : In clinical studies, this compound has been evaluated for its efficacy in managing symptoms of schizophrenia. A notable study demonstrated that patients receiving this compound showed significant improvement in positive symptoms compared to placebo groups, highlighting its potential as an antipsychotic agent .

- Anxiety Disorders : Research has also explored the use of this compound in anxiety disorders, where it was found to reduce anxiety-like behaviors in animal models. This effect is believed to be mediated through its action on both dopaminergic and serotonergic systems .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Dopamine Receptor Interaction : Studies indicate that this compound can inhibit cAMP accumulation stimulated by dopamine agonists, demonstrating its role as an antagonist at D2 receptors. This inhibition is crucial for understanding how this compound can modulate dopaminergic signaling pathways .

- Inverse Agonist Properties : this compound has been characterized as an inverse agonist at certain receptor states, which may contribute to its antipsychotic effects by stabilizing the receptor in an inactive form .

属性

CAS 编号 |

100038-54-8 |

|---|---|

分子式 |

C19H27IN2O4S |

分子量 |

506.4 g/mol |

IUPAC 名称 |

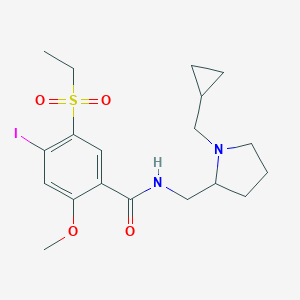

N-[[1-(cyclopropylmethyl)pyrrolidin-2-yl]methyl]-5-ethylsulfonyl-4-iodo-2-methoxybenzamide |

InChI |

InChI=1S/C19H27IN2O4S/c1-3-27(24,25)18-9-15(17(26-2)10-16(18)20)19(23)21-11-14-5-4-8-22(14)12-13-6-7-13/h9-10,13-14H,3-8,11-12H2,1-2H3,(H,21,23) |

InChI 键 |

QICCKJBXMXZXJQ-UHFFFAOYSA-N |

SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |

规范 SMILES |

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2CC3CC3)OC)I |

同义词 |

iodosulpride N-((1-cyclopropylmethyl-2-pyrrolidinyl)methyl)-2-methoxy-4-iodo-5-ethylsulfonylbenzamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。